![molecular formula C18H23ClFNO3 B5501293 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For related compounds, methodologies involve condensation reactions, use of fluorogenic reagents for derivatization, and reactions under specific conditions to ensure high yield and purity (Al-Dirbashi, Kuroda, & Nakashima, 1998). For instance, the synthesis of related fluorinated compounds or those with methoxy groups typically requires careful selection of reaction conditions and precursors to achieve the desired molecular architecture.

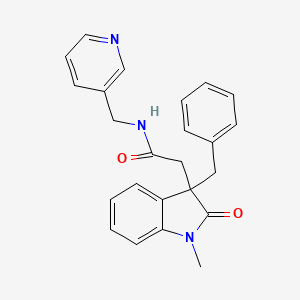

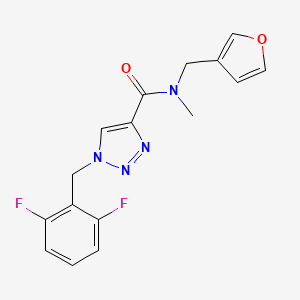

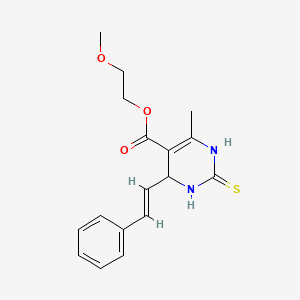

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (e.g., NMR, IR, UV-Vis) are pivotal in elucidating the molecular structure of complex organic molecules. These techniques provide detailed information about the arrangement of atoms within a molecule and can reveal the presence of specific functional groups or structural motifs (Lei et al., 2016).

Chemical Reactions and Properties

Compounds like "N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride" can participate in a variety of chemical reactions, including condensation, debenzylation, and complexation with metals. These reactions are influenced by the presence of specific functional groups, such as methoxy or fluorobenzyl groups, which can affect the reactivity and the outcome of chemical transformations (Horita et al., 1986).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization and application. These properties are determined by the compound's molecular structure and can be studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Subashini et al., 2021).

Wissenschaftliche Forschungsanwendungen

Degradation Studies in Environmental Science

The degradation products of benzophenone-3, a UV filter found in sunscreens, have been studied in chlorinated seawater swimming pools. Research demonstrates how chlorine interacts with oxybenzone, leading to the formation of potentially toxic brominated disinfection byproducts (Tarek Manasfi et al., 2015).

Fluorescence Properties for Detection

The fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) derivatives, including those related to primary and secondary sympathomimetic amines, have been characterized. This study is relevant for detecting substances like methamphetamine and its metabolites using laser-induced fluorescence (O. Al-Dirbashi et al., 1998).

Protective Groups in Chemical Synthesis

The selectivity of deprotection of various benzyl protecting groups for hydroxy functions, including the 4-methoxybenzyl (MPM) group, has been explored. This research aids in understanding the chemical reactivity and potential applications of compounds with similar structural features (K. Horita et al., 1986).

Catalytic Studies and Schiff Base Chemistry

Mn(III)-Schiff base-dicyanamide complexes have been synthesized and characterized, assessing their potential in peroxidase mimicry and catalytic behaviors. Such studies could provide insight into the catalytic capabilities of compounds related to N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride (M. R. Bermejo et al., 2017).

Antibacterial Activity

Research into 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines has revealed significant antibacterial activity. The synthesis of these compounds and their potential health implications underscore the importance of studying structurally similar compounds for medical applications (N. Arutyunyan et al., 2017).

Selective Separation of Aqueous Anions

The use of various ligands, including N-4-fluorobenzyl-4-amino-1,2,4-triazole (L2), for the selective separation of aqueous sulphate anions via crystallization demonstrates the utility of such compounds in environmental and analytical chemistry (Yang‐Hui Luo et al., 2017).

Eigenschaften

IUPAC Name |

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3.ClH/c1-21-10-9-20-12-15-5-8-17(18(11-15)22-2)23-13-14-3-6-16(19)7-4-14;/h3-8,11,20H,9-10,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJRWUUPPZTUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)